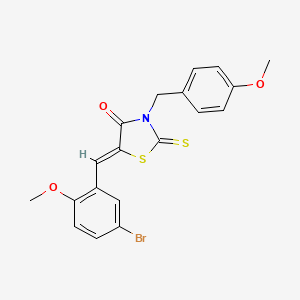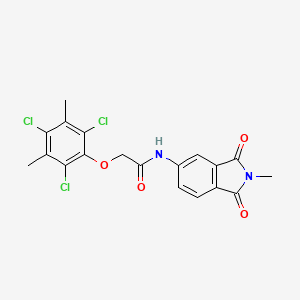![molecular formula C19H15BrClN3O3S B5118403 N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)
N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential in cancer therapy. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in 1998 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).
Mécanisme D'action
Sorafenib targets multiple kinases involved in tumor growth and angiogenesis, leading to inhibition of tumor cell proliferation and angiogenesis. Specifically, sorafenib inhibits the activity of Raf-1 and B-Raf, which are involved in the mitogen-activated protein kinase (MAPK) pathway that regulates cell proliferation and survival. Sorafenib also inhibits VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit tumor cell proliferation. In addition, sorafenib has been shown to inhibit angiogenesis, leading to reduced tumor growth and metastasis. Sorafenib has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has been widely used in preclinical and clinical studies for its potential in cancer therapy. Its ability to target multiple kinases involved in tumor growth and angiogenesis has made it a promising candidate for combination therapy with other drugs. However, sorafenib has limitations in terms of its toxicity and resistance development. Sorafenib has been associated with adverse effects, including hand-foot skin reaction, diarrhea, and hypertension. In addition, sorafenib resistance can develop through various mechanisms, including mutations in the targeted kinases and activation of alternative signaling pathways.
Orientations Futures
There are several future directions for the development of sorafenib as a cancer therapy. One potential direction is the identification of biomarkers that can predict response to sorafenib treatment, allowing for personalized therapy. Another direction is the development of new sorafenib analogs with improved efficacy and reduced toxicity. In addition, combination therapy with other drugs, including immunotherapy and chemotherapy, is being investigated for its potential in enhancing the efficacy of sorafenib. Finally, the role of sorafenib in the treatment of other types of cancer, including breast cancer and lung cancer, is being explored.
Méthodes De Synthèse
The synthesis of sorafenib involves a multi-step process starting from 4-bromoaniline and 4-methylbenzoic acid. The first step is the formation of 4-bromo-N-(4-bromophenyl)aniline, which is then reacted with 4-methylbenzoic acid to form the amide intermediate. The final step involves the introduction of the 5-chloro-2-pyridinylamino and sulfonamide groups through a series of reactions, resulting in the formation of sorafenib.
Applications De Recherche Scientifique
Sorafenib is a potent inhibitor of multiple kinases, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Its ability to target these kinases has made it a promising candidate for cancer therapy. Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in various types of cancer, including RCC, HCC, and thyroid cancer. In addition, sorafenib has also been investigated for its potential in combination therapy with other drugs.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-12-2-3-13(19(25)23-16-7-4-14(20)5-8-16)10-17(12)28(26,27)24-18-9-6-15(21)11-22-18/h2-11H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOACFOZGFNQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)



![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
